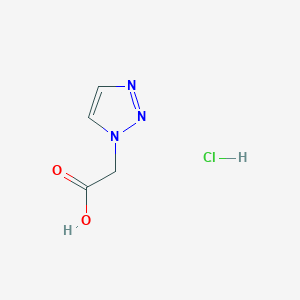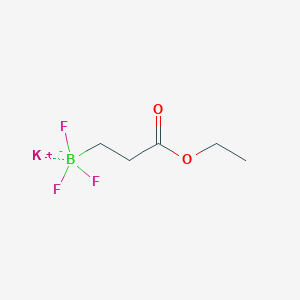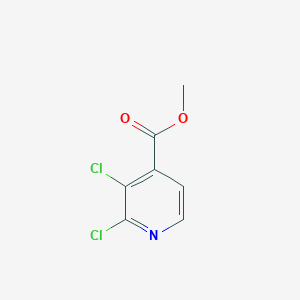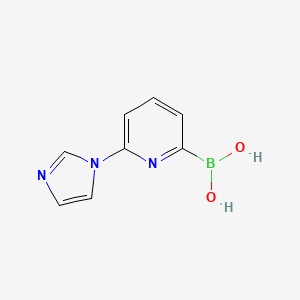![molecular formula C9H10N2O3S B1452837 2-(アセチルアミノ)-5,6-ジヒドロ-4H-シクロペンタ[d][1,3]チアゾール-4-カルボン酸 CAS No. 1219827-65-2](/img/structure/B1452837.png)
2-(アセチルアミノ)-5,6-ジヒドロ-4H-シクロペンタ[d][1,3]チアゾール-4-カルボン酸
概要
説明
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives has been documented in the literature . These compounds are synthesized and characterized by FTIR and NMR . The yield of these compounds can vary, but one example provided a yield of 50%, with a melting point of 196–198 °C .Molecular Structure Analysis
The molecular structure of 2-aminothiazoles can be determined using techniques such as NMR . For example, the 1H NMR spectrum of a related compound showed signals corresponding to various types of protons in the molecule .Chemical Reactions Analysis
2-Aminothiazoles can participate in a variety of chemical reactions. They are used as starting materials for the synthesis of diverse heterocyclic analogues . These compounds have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-aminothiazoles can vary depending on the specific compound. For example, a related compound had a melting point of 196–198 °C . The compound’s IR spectrum showed signals corresponding to various functional groups in the molecule .科学的研究の応用
医薬品用途
チアゾール誘導体は、問題の化合物も含め、治療薬としての可能性について広く研究されています。 それらは、抗菌、抗真菌、抗ウイルス、抗腫瘍特性など、幅広い生物活性を示します . 具体的には、チアゾール環は、リトナビルなどの特定の抗レトロウイルス薬、およびチアゾフリンなどの癌治療に使用される抗腫瘍薬の構造に不可欠です .
農薬化学
農業では、チアゾール化合物は殺菌剤や殺生物剤の合成のための前駆体として役立ちます。 それらの微生物の増殖を阻害する能力は、作物を真菌感染から保護し、貯蔵された農産物を保存するために貴重です .
材料科学
チアゾール誘導体は、材料科学において、化学反応の促進剤や有機合成の中間体として使用されます . それらの構造的多様性は、それらをさまざまな材料に組み込むことができ、その特性を強化したり、複雑な化合物の合成を促進したりすることができます。
環境科学
チアゾール誘導体の環境への応用には、環境モニタリングや修復の取り組みを支援する可能性のある化合物の合成における中間体としての使用が含まれます。 たとえば、特定のチアゾール系化合物は、環境災害管理において重要な、シアン化物中毒を検出するためのバイオマーカーとして使用されます .
生化学研究
生化学では、チアゾール誘導体は、酵素阻害における役割について研究されており、これにより新しい薬物の開発につながる可能性があります。 それらは、病気のメカニズムを理解し、標的療法を開発するために不可欠な、生物学的経路を調節する可能性についても検討されています .
合成化学
チアゾール化合物は、複雑な分子構造を構築するための合成化学において貴重です。 それらは、反応性と、それらが受けることができる多様な化学変換のために、より大きく、より複雑な分子の合成におけるビルディングブロックとしてよく使用されます .
Safety and Hazards
将来の方向性
2-Aminothiazoles have emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research will likely continue to explore the therapeutic potential of these compounds, particularly their roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . The development of new synthetic methods and the design of novel 2-aminothiazole derivatives will also be important areas of future research .
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including cell proliferation, inflammation, and microbial growth .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit enzyme activity, thereby disrupting the normal functioning of cells .
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biochemical pathways . These include pathways involved in cell proliferation, inflammation, and microbial growth . The downstream effects of these disruptions can lead to various outcomes, including cell death, reduced inflammation, and inhibited microbial growth .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. Their metabolism and excretion would likely depend on the specific structure of the compound and the presence of functional groups that can be metabolized or excreted.
Result of Action
Thiazole derivatives have been reported to have various effects, including anti-inflammatory, antimicrobial, and antitumor activities . These effects are likely the result of the compound’s interactions with its targets and its impact on biochemical pathways .
Action Environment
For instance, the solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the solvent environment.
生化学分析
Biochemical Properties
2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to undergo electrophilic and nucleophilic substitutions, which can lead to the formation of different derivatives with potential biological activities . This compound has been shown to interact with enzymes such as topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, it can bind to proteins and influence their function, potentially leading to antimicrobial, antifungal, and antitumor activities .
Cellular Effects
The effects of 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, it can modulate the expression of genes involved in inflammation and immune responses, thereby exhibiting anti-inflammatory properties . The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux, which can affect cell growth and proliferation .
Molecular Mechanism
At the molecular level, 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as DNA and proteins. The compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription . It also acts as an enzyme inhibitor, particularly targeting enzymes involved in cell cycle regulation and apoptosis . Additionally, it can activate or inhibit specific signaling pathways, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The long-term effects on cellular function may vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration is required to achieve the desired biological activity without causing significant toxicity . These findings highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, it can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and cell cycle regulation . Additionally, it can be targeted to mitochondria, influencing mitochondrial function and apoptosis . The subcellular localization is essential for understanding the precise mechanisms of action and potential therapeutic applications of this compound.
特性
IUPAC Name |
2-acetamido-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-4(12)10-9-11-7-5(8(13)14)2-3-6(7)15-9/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIKNVWLRJDMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1452756.png)


![(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1452762.png)









